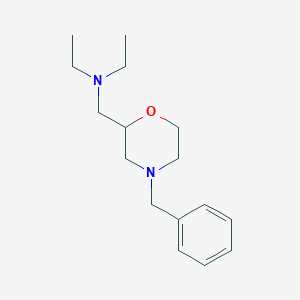

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-3-17(4-2)13-16-14-18(10-11-19-16)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUCRVYSGNJXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440074 | |

| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147465-50-7 | |

| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE

An In-Depth Technical Guide to the Physicochemical Characterization of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE

Abstract

Introduction and Molecular Overview

The journey of a drug candidate from laboratory synthesis to clinical application is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and ultimate bioavailability. The subject of this guide, this compound, is a research chemical with established use as a synthetic intermediate.[2][5]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [5][6] |

| Synonym | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | [5] |

| CAS Number | 147465-50-7 | [5][6][7] |

| Molecular Formula | C₁₆H₂₆N₂O | [5][6] |

| Molecular Weight | 262.39 g/mol | [5][6] |

| Appearance | Yellow Liquid |[5] |

Structural Analysis and Predicted Properties: An expert examination of the molecule's structure allows for several key predictions that will inform our experimental design:

-

Basicity: The structure contains two nitrogen atoms capable of accepting protons: the morpholine nitrogen and the diethylamine nitrogen. Therefore, the compound is expected to be basic and will likely have two distinct pKa values. The diethylamine is a simple alkylamine, while the morpholine nitrogen is an N-arylalkyl amine. Their electronic environments differ, necessitating precise experimental determination.

-

Lipophilicity: The presence of a benzyl group and a total of 16 carbon atoms suggests the molecule will be significantly lipophilic (water-fearing). For context, the simpler parent scaffold, 4-benzylmorpholine, has a calculated XLogP3 of 1.6.[8] The addition of the diethylaminomethyl side chain will further increase this value.

-

Solubility: As a basic compound, its aqueous solubility is expected to be highly pH-dependent. It will be more soluble in acidic conditions where it can form protonated, charged species, and less soluble at neutral and basic pH where the free base predominates.

Given the lack of published data, this guide will now detail the essential protocols to quantitatively determine these properties.

Ionization Constant (pKa) Determination

Principle & Significance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this one, the pKa values dictate the extent of protonation at physiological pH (e.g., blood pH ~7.4). This ionization state is a master variable controlling solubility, membrane permeability, receptor binding, and formulation characteristics. Potentiometric titration remains the gold-standard method for its accuracy and precision.[9]

Experimental Protocol: Potentiometric Titration

This protocol is designed to determine the pKa values by monitoring pH changes during titration with a strong acid.[10]

1. Materials & Equipment:

-

Calibrated pH meter and electrode (resolution of 0.01 pH units)

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Nitrogen gas line

-

Temperature probe or water bath (to maintain 25°C)

-

Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 0.15 M Potassium Chloride (KCl) solution, HPLC-grade water.

2. Sample Preparation:

-

Accurately prepare a ~1 mM solution of this compound in water. A co-solvent like methanol may be used if solubility is low, but its concentration should be minimized and reported.

-

Add KCl to the solution to maintain a constant ionic strength of 0.15 M.[10] This mimics physiological conditions and ensures stable electrode readings.

3. Titration Procedure:

-

Place 20 mL of the sample solution into a reaction vessel on the magnetic stirrer.

-

Immerse the pH electrode and temperature probe into the solution.

-

Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂ which can form carbonic acid and interfere with the titration of a basic compound.[10]

-

Titration: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence points, until the pH curve flattens in the acidic region.

4. Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

The resulting titration curve will show one or two steep inflection points, corresponding to the neutralization of the basic centers.

-

Calculate the first derivative (ΔpH/ΔV) of the curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).

-

The pKa value is determined from the pH at the half-equivalence point.[11] At this volume, half of the amine has been protonated, and [Base] = [Conjugate Acid], so pH = pKa according to the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogD) Determination at pH 7.4

Principle & Significance: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a key determinant of its ability to cross biological membranes. For an ionizable compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP).[12][13] LogD measures the distribution of all species (ionized and neutral) between n-octanol and an aqueous buffer at a specific pH. We will determine LogD at pH 7.4, mimicking blood plasma. The shake-flask method is the definitive technique for this measurement.[14][15]

Experimental Protocol: Shake-Flask Method

This protocol measures the equilibrium distribution of the compound between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.[13]

1. Materials & Equipment:

-

n-Octanol (pre-saturated with PBS)

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (pre-saturated with n-octanol)

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

HPLC-UV or LC-MS system for quantification

-

Glass vials with PTFE-lined caps

2. Pre-Saturation of Solvents:

-

To ensure thermodynamic equilibrium, the two solvent phases must be mutually saturated before the experiment.

-

Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel. Shake vigorously for 24 hours.

-

Allow the layers to separate completely. Drain each phase into separate storage bottles. This step is critical to prevent volume changes during the experiment.[13]

3. Partitioning Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (e.g., 2 mL). The final DMSO concentration should be <1%.

-

Add an equal volume of pre-saturated n-octanol (2 mL).

-

Securely cap the vials and shake them for a sufficient time to reach equilibrium. This can range from 1 to 24 hours; the time should be optimized to ensure partitioning is complete.

-

After shaking, centrifuge the vials at high speed (e.g., 3000 x g) for 15-20 minutes to ensure complete separation of the two phases.[14]

4. Quantification and Calculation:

-

Carefully withdraw a known aliquot from both the aqueous phase and the n-octanol phase. Be extremely careful not to disturb the interface.[14]

-

Prepare a calibration curve for the compound using the chosen analytical method (HPLC-UV or LC-MS).

-

Determine the concentration of the compound in each phase (C_oct and C_aq) by analyzing the aliquots against the calibration curve.

-

Calculate LogD using the following formula:

-

LogD₇.₄ = log₁₀ ( C_oct / C_aq )

-

Caption: Workflow for LogD determination by the shake-flask method.

Thermodynamic Aqueous Solubility

Principle & Significance: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[16] It is a fundamental property that impacts everything from the reliability of in-vitro assays to oral bioavailability.[17] Low solubility is a major hurdle in drug development. We will measure the solubility in PBS at pH 7.4 to understand its behavior in a physiologically relevant medium.

Experimental Protocol: Shake-Flask Solubility Assay

This method, often called the "shake-flask" method, measures the concentration of the compound in a saturated solution after equilibrium has been reached with the solid drug.[18]

1. Materials & Equipment:

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

-

Thermomixer or incubator shaker set to 25°C

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)

-

HPLC-UV or LC-MS system for quantification

-

Glass vials or 96-well plates

2. Procedure:

-

Add an excess amount of the neat compound (as a liquid in this case, or solid if a salt form is made) to a vial. The key is to ensure that undissolved compound remains visible at the end of the experiment, confirming saturation.

-

Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).

-

Seal the vial and place it in the incubator shaker. Incubate at 25°C with vigorous shaking for at least 24 hours.[16] This extended time is crucial to ensure true thermodynamic equilibrium is reached between the dissolved and undissolved phases.

-

After incubation, visually confirm the presence of undissolved compound.

-

Separate the solid from the liquid by either centrifuging the sample at high speed and collecting the supernatant or by filtering the solution.[19] This step must be done carefully to avoid transferring any solid particles.

3. Quantification and Calculation:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

-

Analyze the clear supernatant/filtrate using a validated HPLC-UV or LC-MS method to determine its concentration.

-

The measured concentration is the thermodynamic solubility of the compound in µg/mL or µM.

Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Profile

The successful execution of the protocols detailed in this guide will yield a comprehensive physicochemical profile for this compound. This data is essential for making informed decisions in a drug discovery cascade, from lead optimization and formulation development to predicting in vivo performance. The results should be compiled into a clear summary table.

Table 2: Physicochemical Data Summary (To Be Determined)

| Parameter | Method | Conditions | Value (TBD) | Significance for Drug Development |

|---|---|---|---|---|

| pKa₁ | Potentiometric Titration | 25°C, 0.15 M Ionic Strength | TBD | Governs ionization state, solubility, permeability |

| pKa₂ | Potentiometric Titration | 25°C, 0.15 M Ionic Strength | TBD | Governs ionization state, solubility, permeability |

| LogD | Shake-Flask | pH 7.4, n-Octanol/PBS | TBD | Predicts membrane permeability and lipophilicity |

| Aqueous Solubility | Shake-Flask | pH 7.4, PBS, 25°C | TBD (µg/mL) | Defines maximum concentration for assays and formulation |

| Appearance | Visual Inspection | N/A | Yellow Liquid | Basic quality control parameter |

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

LogP/D - Cambridge MedChem Consulting. (n.d.). cambridgemedchemconsulting.com. [Link]

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

LogP / LogD shake-flask method v1. (2022). ResearchGate. [Link]

-

In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]

-

Berg, D. J., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(7), 461. [Link]

-

ADME Solubility Assay. (n.d.). BioDuro. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

-

ICH Q6A Guideline. (n.d.). IKEV. [Link]

-

Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. (1999). EMA. [Link]

-

Development of Methods for the Determination of pKa Values. (2017). Semantic Scholar. [Link]

-

ICH Q6A, Q8 & Q9 Compliance. (n.d.). Particle-analysis.com. [Link]

-

ICH Q6 Guidelines. (n.d.). MasterControl. [Link]

-

ICH Q6A Specifications. (2014). Slideshare. [Link]

-

4-Benzylmorpholine. (n.d.). PubChem - NIH. [Link]

-

Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. (n.d.). PrepChem.com. [Link]

-

Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. (n.d.). PrepChem.com. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ikev.org [ikev.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 147465-50-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. evotec.com [evotec.com]

- 18. enamine.net [enamine.net]

- 19. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE mechanism of action

An In-depth Technical Guide on the Putative Mechanism of Action of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE

Disclaimer: The compound this compound (CAS No. 147465-50-7) is primarily documented in chemical supplier databases as a research chemical and a synthetic intermediate.[1][2][3][4] As of this writing, no specific pharmacological studies detailing its mechanism of action have been published in peer-reviewed literature. This guide, therefore, synthesizes information on its structural class and the well-established pharmacology of closely related benzyl-morpholine derivatives to propose a putative mechanism of action for research and drug development professionals.

Introduction and Molecular Profile

This compound is a synthetic organic compound featuring a morpholine core, a structure widely regarded in medicinal chemistry as a "privileged scaffold".[4][5] This designation arises from the morpholine ring's advantageous physicochemical properties, which can confer improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[4][6] The subject molecule integrates three key structural motifs:

-

A Morpholine Ring: A six-membered heterocycle containing both an amine and an ether functional group. Its flexible "chair" conformation and ability to act as a hydrogen bond acceptor are crucial for its interactions with biological targets.[6]

-

An N-Benzyl Group: The benzyl substituent on the morpholine nitrogen provides lipophilicity, which is critical for traversing biological membranes, including the blood-brain barrier.

-

A Diethylaminomethyl Side Chain: This flexible side chain at the C2 position of the morpholine ring contains a tertiary amine, which is typically protonated at physiological pH, allowing for ionic interactions with target proteins.

The combination of these features suggests that the molecule is designed to interact with biological systems, likely within the central nervous system (CNS).[1][7]

| Property | Value | Reference |

| CAS Number | 147465-50-7 | [2] |

| Molecular Formula | C₁₆H₂₆N₂O | [3] |

| Molecular Weight | 262.39 g/mol | [3] |

| Appearance | Yellow to Brown Liquid | |

| Storage | 2-8°C | |

| Purity | ≥95-96% | [1] |

The Morpholine Scaffold in Neuropharmacology

The morpholine ring is a cornerstone in the design of CNS-active drugs.[6] Its presence is not merely incidental; it serves distinct roles in molecular design:

-

Pharmacokinetic Modulation: The oxygen atom improves aqueous solubility and can act as a hydrogen bond acceptor, while the overall ring structure can enhance metabolic stability, leading to improved bioavailability and half-life.[6]

-

Structural Scaffold: The defined, yet flexible, geometry of the morpholine ring acts as a rigid scaffold, positioning the pharmacophoric elements (like the benzyl and diethylamine groups) in a precise three-dimensional orientation required for optimal binding to a receptor or enzyme active site.

-

Direct Target Interaction: The nitrogen and oxygen atoms can directly participate in binding interactions with amino acid residues in the target protein.

Many successful CNS drugs, including the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine, feature a morpholine core, highlighting its utility in this therapeutic area.[8]

Putative Mechanism of Action: Dual Serotonin and Norepinephrine Reuptake Inhibition

While direct evidence for this compound is lacking, a US patent for a class of benzyl morpholine derivatives with a similar core structure describes their action as potent and selective dual reuptake inhibitors of both serotonin (5-HT) and norepinephrine (NE).[9] Based on this strong precedent, we can hypothesize a similar mechanism for the subject compound.

Neurotransmitter reuptake inhibitors function by blocking the action of transporter proteins, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET), located on the presynaptic neuronal membrane. By inhibiting these transporters, the concentration of serotonin and norepinephrine in the synaptic cleft increases, enhancing and prolonging their signaling to postsynaptic neurons.[9] This dual action is a clinically validated mechanism for treating major depressive disorder, anxiety disorders, and neuropathic pain.[9]

Caption: A logical workflow for validating the hypothesized mechanism of action.

Stage 3: In Vivo Target Occupancy and Pharmacodynamic Effect

The final stage is to confirm that the compound reaches its target in a living system and elicits the expected physiological response.

Protocol: In Vivo Microdialysis

-

Animal Model: Use a suitable animal model, such as a rat.

-

Probe Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or hippocampus).

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect dialysate samples from the brain at regular intervals.

-

Analysis: Analyze the samples using HPLC coupled with electrochemical detection to measure the extracellular concentrations of norepinephrine, serotonin, and their metabolites.

-

Interpretation: A significant and sustained increase in synaptic norepinephrine and serotonin levels post-administration would provide strong evidence for in vivo reuptake inhibition.

Conclusion and Future Directions

This compound is a molecule of interest due to its privileged morpholine scaffold and structural similarity to known CNS-active compounds. While its precise mechanism of action remains to be elucidated through direct experimental work, the available evidence strongly suggests it may function as a dual serotonin and norepinephrine reuptake inhibitor. [9]The experimental workflows outlined in this guide provide a clear and robust pathway for formally testing this hypothesis. Confirmation of this mechanism would position this compound, or its optimized analogs, as a promising starting point for the development of novel therapeutics for depressive, anxiety, and pain-related disorders.

References

-

Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)diethylamine.

-

Sigma-Aldrich. N-[(4-BENZYLMORPHOLIN-2-YL)METHYL]-N-ETHYLETHANAMINE.

-

Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine.

-

Sigma-Aldrich. N-[(4-BENZYLMORPHOLIN-2-YL)METHYL]-N-ETHYLETHANAMINE Properties.

-

Bonaventura, J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

-

Sever, B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.

-

Fensome, A., et al. (2007). Benzyl morpholine derivatives. U.S. Patent No. 7,294,623.

-

Guidechem. CAS 122894-56-8 Suppliers.

-

Ruichubio. This compound.

-

Kartsev, V. G. (2014). Morpholines. Synthesis and Biological Activity. ResearchGate.

-

Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry.

-

Sanna, M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules.

-

Hadjeri, M., et al. (2004). Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones. Journal of Medicinal Chemistry.

-

Santa Cruz Biotechnology. (4-Benzyl-morpholin-2-ylmethyl)diethylamine.

-

Abdel-Rahman, M. M., et al. (2015). Menaquinone-7 as a novel pharmacological therapy in the treatment of rheumatoid arthritis: A clinical study. European Journal of Pharmacology.

-

J&K Scientific. (4-Benzyl-morpholin-2-ylmethyl)diethylamine.

-

Geigy A.G. (1970). Morpholine Derivatives and Process for their Production. GB Patent 1185987A.

-

Martínez-Urbina, M. A., et al. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank.

-

Di Martino, R. M. C., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 147465-50-7 | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 147465-50-7 | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

A Comprehensive Technical Guide to N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine: A Versatile Intermediate in Chemical and Pharmaceutical Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE, focusing on its nomenclature, chemical properties, synthesis, and its significant role as a versatile intermediate in the development of novel chemical entities.

Nomenclature and Identification

The compound is systematically named under IUPAC nomenclature and is also known by several synonyms in commercial and research contexts.

-

IUPAC Name: N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine[1]

-

Common Synonyms:

Chemical Structure:

The molecular structure consists of a morpholine ring N-substituted with a benzyl group. A diethylaminomethyl group is attached to the C2 position of the morpholine ring.

Caption: Chemical structure of N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆N₂O | [3] |

| Molecular Weight | 262.39 g/mol | [3] |

| Appearance | Yellow liquid | [4] |

| Purity | ≥ 96% (HPLC) | [4] |

| Storage Conditions | Store at 0-8°C | [4] |

| PubChem CID | 10445434 | [1] |

| InChI Key | RJUCRVYSGNJXHD-UHFFFAOYSA-N | [1] |

| SMILES | CCN(CC)CC1CN(CCO1)CC2=CC=CC=C2 | [1] |

| Predicted LogP | 2.16710 | [2] |

Scientific and Industrial Significance

N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine is a key building block in synthetic chemistry, primarily due to the presence of the versatile morpholine scaffold.

Role in Pharmaceutical Development

The morpholine ring is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The presence of a weakly basic nitrogen atom and an oxygen atom gives the morpholine ring a pKa value that can enhance permeability across the blood-brain barrier, making it a valuable scaffold for developing drugs targeting the central nervous system (CNS).

This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders.[1] The benzyl and diethylamine functionalities offer sites for further chemical modification to explore structure-activity relationships (SAR) and optimize biological activity.

Applications in Agrochemicals and Material Science

Beyond pharmaceuticals, this compound finds utility in the formulation of advanced agrochemicals, where the morpholine moiety can contribute to the efficacy of pesticides and herbicides.[1] In material science, it can be incorporated into polymers to enhance their physical properties.[1] There is also exploratory interest in its use in cosmetic formulations to improve the absorption of active ingredients.[1]

Synthetic Approaches

While a specific, detailed synthesis protocol for N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of analogous compounds. A common approach involves the nucleophilic substitution of a suitable leaving group on the 2-methyl position of a 4-benzylmorpholine precursor with diethylamine.

A representative synthetic workflow is outlined below. This is a generalized scheme and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.

Caption: A plausible two-step synthetic workflow for the preparation of the title compound.

A published method for a similar compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-hydroxybenzamide, starts from 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, indicating that the 4-benzyl-2-(aminomethyl)morpholine core can be synthesized and is stable to further reactions.[5] Another related synthesis involves the reaction of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]-morpholin-5-one with lithium aluminum hydride to yield the corresponding morpholine.[6]

Analytical Methodologies

The purity and identity of N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine are typically assessed using standard analytical techniques. Commercial suppliers often report purity as ≥ 96% determined by High-Performance Liquid Chromatography (HPLC).[4]

Chromatographic Analysis

A general approach for the analysis of N-substituted morpholines would involve reverse-phase HPLC with a C18 column. A suitable mobile phase could be a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection would typically be by UV-Vis spectroscopy.

For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the morpholine ring, the diethylamino group, and the methylene linkers.

-

¹³C NMR: Resonances for all the unique carbon atoms in the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (262.39 g/mol ).

The following diagram illustrates a typical analytical workflow for the characterization and quality control of the synthesized compound.

Sources

Preliminary In-Vitro Screening of Benzyl-Morpholine Compounds: A Technical Guide for Early-Stage Drug Discovery

Introduction: The Therapeutic Potential of the Benzyl-Morpholine Scaffold

The morpholine ring is a versatile heterocyclic motif that has found extensive application in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] When coupled with a benzyl group, the resulting benzyl-morpholine scaffold presents a unique structural framework with a diverse range of pharmacological activities. This includes potential applications as dual reuptake inhibitors of serotonin and norepinephrine, EZH2 inhibitors for oncology, and even as antimalarial agents.[2][3][4] The inherent flexibility and synthetic tractability of this scaffold make it a compelling starting point for novel drug discovery campaigns.[5][6][7]

This technical guide provides a comprehensive framework for the preliminary in-vitro screening of novel benzyl-morpholine compounds. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind the selection of a tiered assay cascade, designed to efficiently identify promising lead candidates while simultaneously flagging potential liabilities early in the discovery process. Our approach is grounded in principles of scientific integrity, ensuring that each experimental stage yields robust and translatable data.

Chapter 1: Foundational Screening – Establishing a Baseline Profile

The initial phase of screening is designed to provide a broad overview of the compound's basic biological and pharmacological properties. This stage prioritizes high-throughput assays to rapidly assess a larger number of derivatives.

Cytotoxicity Assessment: The First Gatekeeper

Before investing significant resources in target-specific assays, it is crucial to determine the general cytotoxicity of the benzyl-morpholine compounds. A compound that is broadly toxic to all cells is unlikely to be a viable therapeutic agent. The Lactate Dehydrogenase (LDH) release assay is a reliable and straightforward method for this purpose.[8][9]

The Causality Behind the Choice: The LDH assay measures the release of a stable cytoplasmic enzyme into the cell culture medium, which is an indicator of compromised cell membrane integrity and, therefore, cell death.[10] This method is preferred over metabolic assays like the MTT assay in the initial screen, as the latter can be confounded by compounds that interfere with cellular metabolism without necessarily causing cell death.[8]

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the benzyl-morpholine compounds (typically from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximal LDH release (e.g., cell lysis buffer).

-

Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.

-

Data Acquisition: Incubate the reaction plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control.

Data Presentation: Cytotoxicity of Benzyl-Morpholine Derivatives

| Compound ID | LC50 (µM) |

| BM-001 | > 100 |

| BM-002 | 75.3 |

| BM-003 | 12.1 |

| ... | ... |

Primary Target Engagement: A Focus on Monoamine Transporters

Given that many benzyl-morpholine derivatives have shown activity as dual reuptake inhibitors of serotonin and norepinephrine, a primary screen targeting the monoamine transporters is a logical starting point.[2]

The Causality Behind the Choice: Direct assessment of monoamine oxidase (MAO) inhibition provides a clear indication of on-target activity. A continuous spectrophotometric method is efficient for initial screening.[11] This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B, two key enzymes in the metabolism of monoamine neurotransmitters.[12][13]

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the benzyl-morpholine compound at various concentrations.[11]

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Detection: Monitor the production of the respective products (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) spectrophotometrically at 316 nm and 250 nm, respectively.[11]

-

Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values.

Data Presentation: MAO Inhibition Profile

| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| BM-001 | 2.5 | 15.8 |

| BM-002 | 10.1 | 89.4 |

| BM-003 | > 100 | > 100 |

| ... | ... | ... |

Chapter 2: Secondary Screening – Delving Deeper into Mechanism and Selectivity

Compounds that demonstrate promising activity and low cytotoxicity in the primary screens are advanced to secondary screening. This stage aims to further characterize their mechanism of action and assess their selectivity.

GPCR Activity Profiling: Uncovering Off-Target Effects

G-protein coupled receptors (GPCRs) represent a large family of drug targets, and unintended interactions with these receptors can lead to adverse effects.[14] Therefore, it is essential to profile promising compounds against a panel of relevant GPCRs.

The Causality Behind the Choice: A cell-based functional assay, such as a calcium mobilization or cAMP accumulation assay, provides a more physiologically relevant readout of GPCR activation or inhibition than a simple binding assay.[15][16] These assays measure changes in intracellular second messengers upon GPCR stimulation.[14]

Experimental Workflow: GPCR Functional Screening

Caption: Workflow for metabolic stability assessment.

Experimental Protocol: Human Liver Microsome Stability Assay

-

Reaction Setup: In a 96-well plate, combine human liver microsomes, the benzyl-morpholine compound, and a buffer.

-

Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percent of the parent compound remaining versus time and determine the in-vitro half-life.

Data Presentation: Metabolic Stability Data

| Compound ID | In-vitro Half-life (t1/2, min) | Intrinsic Clearance (µL/min/mg protein) |

| BM-001 | 45.2 | 15.3 |

| BM-004 | 12.8 | 54.1 |

| BM-007 | > 60 | < 11.5 |

| ... | ... | ... |

Conclusion: A Strategic Path to Lead Candidate Selection

This tiered in-vitro screening cascade provides a robust and efficient framework for the early-stage evaluation of novel benzyl-morpholine compounds. By systematically assessing cytotoxicity, primary target engagement, off-target liabilities, and metabolic stability, researchers can make data-driven decisions to prioritize the most promising candidates for further development. This strategic approach maximizes the probability of success while conserving valuable resources, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.

References

- Benzyl morpholine derivatives. Google Patents. [URL: https://patents.google.

- Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30612258/]

- Morpholines. Synthesis and Biological Activity.ResearchGate. [URL: https://www.researchgate.net/publication/264582845_Morpholines_Synthesis_and_Biological_Activity]

- Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29779669/]

- AI Methods for New Psychoactive Substance (NPS) Design and Analysis.MDPI. [URL: https://www.mdpi.com/2813-1852/6/1/17]

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7327429/]

- Advances in G Protein-Coupled Receptor High-throughput Screening.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7212310/]

- Enzyme Inhibition Assays for Monoamine Oxidase.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38427248/]

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6634221/]

- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.FDA. [URL: https://www.fda.gov/media/151197/download]

- What is the importance of metabolic stability in drug design?Patsnap Synapse. [URL: https://www.patsnap.com/synapse/analytics/what-is-the-importance-of-metabolic-stability-in-drug-design]

- LDH assay kit guide: Principles and applications.Abcam. [URL: https://www.abcam.com/plugins/guide/ldh-assay-kit-guide]

- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.ACS Measurement Science Au. [URL: https://pubs.acs.org/doi/10.1021/acsmeasuresciau.3c00021]

- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples.Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19455224.2021.1923018]

- Cell-based hERG Channel Inhibition Assay in High-throughput Format.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7348924/]

- Monoamine Oxidase (MAO) Inhibition Assay.Evotec. [URL: https://www.evotec.com/en/capabilities/in-vitro-pharmacology/adme-tox/non-cyp-mediated-metabolism/monoamine-oxidase-inhibition]

- Synthesis and Characterization of Some New Morpholine Derivatives.ResearchGate. [URL: https://www.researchgate.

- Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing.CD Genomics. [URL: https://www.cd-genomics.

- Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System.Molecular Devices. [URL: https://www.moleculardevices.com/sites/default/files/en/assets/app-note/dd/characterization-herg-channel-blockers-using-flipr-potassium-assay-kit-on-flipr-tetra-system.pdf]

- Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry.ResearchGate. [URL: https://www.researchgate.net/publication/326849491_Rapid_screening_and_identification_of_novel_psychoactive_substances_using_PaperSpray_interfaced_to_high_resolution_mass_spectrometry]

- Monoamine Oxidase Assays.Cell Biolabs, Inc.. [URL: https://www.cellbiolabs.com/monoamine-oxidase-assays]

- Metabolic Stability in Drug Development: 5 Assays.WuXi AppTec. [URL: https://www.wuxiapptec.com/knowledge-center/metabolic-stability-in-drug-development-5-assays]

- Recent progress in assays for GPCR drug discovery.Acta Pharmacologica Sinica. [URL: https://www.

- GPCR Functional Assays, Understanding On/Off-target Activity.Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/resources/webinars/gpcr-functional-assays-understanding-on-off-target-activity/]

- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/051/mak136bul.pdf]

- Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]

- Strategies to Avoid and Reduce Off-Target Effects.CRISPR Medicine News. [URL: https://crisprmedicinenews.com/news/strategies-to-avoid-and-reduce-off-target-effects/]

- Update on in vitro cytotoxicity assays for drug development.ResearchGate. [URL: https://www.researchgate.net/publication/280946222_Update_on_in_vitro_cytotoxicity_assays_for_drug_development]

- Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.ResearchGate. [URL: https://www.researchgate.net/publication/354508491_Drug_Metabolic_Stability_in_Early_Drug_Discovery_to_Develop_Potential_Lead_Compounds]

- Novel Psychoactive Substances: Testing Challenges and Strategies.Today's Clinical Lab. [URL: https://www.clinicallab.

- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11095531/]

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/bsj/article/view/2157]

- Methods of off-target detection.ResearchGate. [URL: https://www.researchgate.net/figure/Methods-of-off-target-detection_tbl2_324446545]

- LDH Cytotoxicity Assay Kit.NACALAI TESQUE, INC.. [URL: https://www.nacalai.co.jp/global/products/research/LDH_Cytotoxicity_Assay_Kit.html]

- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10540]

- Novel Voltage Protocols for Determining hERG Channel Kinetics.ResearchGate. [URL: https://www.researchgate.net/publication/265057030_Novel_Voltage_Protocols_for_Determining_hERG_Channel_Kinetics]

- Pre-screening Novel Psychoactive Substances to Speed Detection.Labcompare.com. [URL: https://www.labcompare.com/20-White-Papers/597378-Pre-screening-Novel-Psychoactive-Substances-to-Speed-Detection/]

- Early ADME in support of drug discovery: the role of metabolic stability studies.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11095532/]

- Optimizing experimental designs for model selection of ion channel drug-binding mechanisms.PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7884877/]

- GPCR Assay Services.Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/gpcr-assays]

- Off-target effects in CRISPR/Cas9 gene editing.PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389288/]

- LDH Cytotoxicity Assay.Creative Bioarray. [URL: https://www.creative-bioarray.com/support/ldh-cytotoxicity-assay.htm]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Monoamine Oxidase Assays [cellbiolabs.com]

- 14. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. reactionbiology.com [reactionbiology.com]

Morpholine Synthesis: A Journey from Classical Discovery to Modern Catalytic and Green Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—imparting aqueous solubility, favorable metabolic profiles, and acting as a versatile synthetic handle—have cemented its status as a privileged scaffold in drug design.[3][4][5] This guide provides a comprehensive exploration of the discovery and history of morpholine synthesis. We will journey from the classical, often harsh, methods of the 19th and 20th centuries to the sophisticated, efficient, and environmentally benign catalytic processes that define modern organic synthesis. This document is structured to provide not just protocols, but a deep understanding of the causality behind experimental choices, offering field-proven insights for researchers at the forefront of chemical and pharmaceutical development.

The Dawn of Morpholine: Discovery and Classical Synthetic Routes

The story of morpholine begins in the late 19th century with German chemist Ludwig Knorr, who first synthesized the compound.[6] The name "morpholine" was coined under the incorrect assumption that its core structure was part of the morphine molecule.[6][7] Early synthetic methods were characterized by the use of stoichiometric, strong reagents and harsh reaction conditions.

Dehydration of Diethanolamine with Strong Acid

One of the most fundamental and historically significant methods for preparing morpholine is the intramolecular cyclization of diethanolamine (DEA) via dehydration.[8] This process relies on a strong acid, typically concentrated sulfuric acid or oleum, to facilitate the reaction.[6][9]

Causality and Mechanism: The reaction proceeds via protonation of one of the hydroxyl groups of DEA by the strong acid, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the water molecule to form the six-membered ring. A final deprotonation step yields the neutral morpholine molecule. The high temperatures required (often exceeding 180°C) are necessary to overcome the activation energy for the dehydration step.[9][10]

Limitations: While effective, this method suffers from significant drawbacks. The use of large quantities of corrosive sulfuric acid presents handling and equipment challenges. Furthermore, the process requires a neutralization step, which generates substantial amounts of inorganic salt waste (e.g., sodium sulfate), making it economically and environmentally taxing.[11]

Caption: Classical synthesis of morpholine via acid-catalyzed dehydration of DEA.

Experimental Protocol: Lab-Scale Morpholine Synthesis from Diethanolamine

This protocol is based on classical dehydration methods and should be performed with extreme caution in a well-ventilated fume hood.

-

Reaction Setup: To a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.

-

Acidification: While cooling the flask in an ice bath, slowly add concentrated hydrochloric or sulfuric acid until a pH of 1 is reached. This is a highly exothermic process.

-

Dehydration: Heat the resulting diethanolamine salt mixture. The temperature should be gradually raised to drive off water, eventually reaching and maintaining an internal temperature of 200-210°C for several hours (e.g., 15 hours).[10]

-

Workup - Neutralization: Allow the reaction mixture to cool to a manageable temperature (e.g., below 160°C) and pour the resulting thick morpholine salt paste into a separate container.

-

Liberation of Free Base: Mix the paste thoroughly with a strong base, such as calcium oxide or sodium hydroxide, to neutralize the salt and liberate the free morpholine base.[10]

-

Isolation and Purification: The crude morpholine is isolated via distillation from the solid mixture. The distillate is then dried over a suitable agent (e.g., potassium hydroxide pellets) and purified by fractional distillation, collecting the fraction boiling at approximately 128-129°C.[10]

Self-Validating System: The final product's identity and purity can be confirmed by measuring its boiling point and refractive index, and through spectroscopic analysis (NMR, IR). The expected boiling point of pure morpholine is a key validation parameter.

The Industrial Age: Catalytic Synthesis for Scalable Production

The inefficiencies of the classical acid-catalyzed route prompted the development of more sustainable and economical methods for industrial-scale production. The most significant advancement was the shift to vapor-phase catalytic processes.

Reductive Amination of Diethylene Glycol (DEG)

The predominant industrial method for morpholine synthesis today involves the reaction of diethylene glycol (DEG) with ammonia at high temperatures (150-400°C) and pressures (30-400 atm) over a hydrogenation catalyst.[6][8][11][12]

Causality and Mechanism: This transformation is a reductive amination process. The diol (DEG) is dehydrogenated on the catalyst surface to form an intermediate aldehyde, which then reacts with ammonia to form an imine. This imine is subsequently hydrogenated to an amino alcohol [2-(2-aminoethoxy)ethanol, AEE], which then undergoes an intramolecular cyclization/dehydration, also on the catalyst surface, to yield morpholine. Hydrogen is crucial in this process, not only for the reduction steps but also to maintain the activity and longevity of the catalyst by preventing coking and side reactions.[13][14]

Catalyst Evolution: A variety of catalyst systems have been developed to optimize yield and selectivity.

-

Early Catalysts: Simple hydrogenation catalysts like Raney nickel were initially used.[13]

-

Mixed-Metal Catalysts: Modern processes favor mixed-metal catalysts, which offer superior performance. Common formulations include nickel, copper, and chromium, often supported on alumina (Al₂O₃).[11][14][15] These combinations balance hydrogenation, dehydrogenation, and amination activities effectively.

Caption: Industrial workflow for morpholine synthesis from DEG and ammonia.

Data Presentation: Comparison of Industrial Catalysts

| Catalyst System | Temperature (°C) | Pressure (atm) | Reported Yield/Conversion | Reference |

| Nickel-Copper-Chromium | 260 | ~204 | 47% conversion to morpholine | [11] |

| Ni-Cu-Cr-Ti | 150-250 | 1-30 | 75-78% yield | [12] |

| Copper-Nickel on Alumina | 190-260 | - | Up to 57% yield (Si-Al catalyst) | [15][16] |

| Solid Acid (γ-Al₂O₃ based) | 180-280 | Normal/Negative | High conversion and selectivity | [16] |

Note: Yields and conversions are highly dependent on specific reaction conditions, space velocity, and reactant ratios.

The Modern Era: Precision, Chirality, and Green Synthesis

For applications in drug discovery, the focus has shifted from producing the parent morpholine molecule to synthesizing complex, substituted, and often chiral derivatives with high precision and sustainability.[1]

Green Synthesis via Ethylene Sulfate Annulation

A landmark development in green chemistry is a recently reported one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene sulfate (ES).[17][18][19][20]

Causality and Mechanism: This elegant method leverages the unique reactivity of ethylene sulfate. The first step is a highly selective S_N2 reaction where the amine of the 1,2-amino alcohol attacks the electrophilic carbon of ES, opening the cyclic sulfate. This cleanly forms a zwitterionic monoalkylation product.[17][21] The key to this methodology is the high selectivity for mono-alkylation, even with primary amines, which traditionally pose a challenge due to over-alkylation.[18] In the second step, a base like potassium tert-butoxide (tBuOK) promotes an intramolecular cyclization, where the hydroxyl group displaces the sulfate to form the morpholine ring.

Authoritative Grounding: This approach is a significant advancement as it avoids toxic reagents like chloroacetyl chloride and harsh reducing agents (e.g., borohydrides or aluminum hydrides) common in older multistep methods.[17][22] The process is scalable, uses inexpensive reagents, and aligns with the principles of green chemistry by minimizing waste.[17][18]

Caption: Green synthesis workflow using ethylene sulfate annulation.

Experimental Protocol: Green Morpholine Synthesis from a 1,2-Amino Alcohol

This protocol is adapted from the work of Ortiz, Brusoe, et al. (2024).[17][21][22]

-

Monoalkylation: In a suitable reaction vessel, dissolve the starting 1,2-amino alcohol in an appropriate solvent (e.g., acetonitrile). Add ethylene sulfate (ES) and stir the mixture at room temperature. The reaction progress can be monitored by LCMS or NMR until the formation of the zwitterionic intermediate is complete.

-

Isolation of Intermediate: The zwitterionic product often precipitates from the reaction mixture and can be isolated by simple filtration, washed with solvent, and dried. Its purity can be verified by NMR.[21]

-

Cyclization: Suspend the isolated zwitterion in a solvent like THF. Add a base, such as potassium tert-butoxide (tBuOK), and stir the mixture at room temperature.

-

Workup and Purification: Upon completion of the cyclization, the reaction is quenched (e.g., with water or saturated ammonium chloride). The product is extracted into an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude morpholine derivative can then be purified by flash column chromatography.

Self-Validating System: The success of the reaction is validated at each stage. The clean formation of the zwitterion in Step 1 is confirmed by its characteristic NMR spectrum. The final product's structure and purity are confirmed by NMR, mass spectrometry, and comparison to expected analytical data.

Asymmetric Synthesis of Chiral Morpholines

The synthesis of single-enantiomer morpholine derivatives is critical for developing modern pharmaceuticals. Several powerful catalytic asymmetric methods have emerged.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An efficient one-pot strategy allows for the synthesis of chiral 3-substituted morpholines from aminoalkyne substrates.[19][23][24]

-

Step 1 (Hydroamination): A titanium catalyst promotes the intramolecular hydroamination of the aminoalkyne to form a cyclic imine.

-

Step 2 (Asymmetric Reduction): A chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst RuCl, reduces the imine to the chiral morpholine with high enantioselectivity (>95% ee).[23]

-

Causality of Enantioselectivity: Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[24] This insight allows for the rational design of substrates and catalysts.

Asymmetric Hydrogenation: Another powerful approach involves the direct asymmetric hydrogenation of a pre-formed unsaturated morpholine (a dehydromorpholine). Using a chiral bisphosphine-rhodium catalyst, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee).[25][26]

Conclusion and Future Outlook

The synthesis of morpholine has evolved dramatically from its discovery over a century ago. The journey from corrosive, wasteful dehydration reactions to highly efficient, selective, and scalable catalytic processes underscores the progress in synthetic organic chemistry. Today, the frontier lies in the development of novel green methodologies and robust asymmetric strategies to access the complex, stereochemically rich morpholine derivatives demanded by the pharmaceutical and agrochemical industries.[2][27] The continued innovation in this field will undoubtedly lead to the discovery of new life-saving drugs and advanced materials, all built upon this versatile and indispensable heterocyclic scaffold.

References

-

Ortiz, A. T., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]

- CN102489282B - Dewatering catalyst and application thereof in preparing morpholine.

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]

- DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst.

- US4739051A - Preparation of morpholine.

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

-

Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

-

Kaur, H., Kumar, S., & Singh, I. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]

-

Singh, V., & Kaur, S. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Cichero, E., & Piaz, V. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

- US3151112A - Process for the preparation of morpholines.

-

Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

-

Cichero, E., & Piaz, V. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya. [Link]

-

Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1). [Link]

-

ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

-

Wang, Y., et al. (2017). Overview on the Synthesis of Morpholine and Its N-Alkyl Derivatives. SciSpace. [Link]

- US4647663A - Synthesis of morpholine.

-

Wolfe, J. P., & Nakhla, J. S. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]

-

OSTI.GOV. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. OSTI.GOV. [Link]

-

Ozdemir, I., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. [Link]

-

Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and biological activity. Semantic Scholar. [Link]

-

YouTube. (2022). Morpholine Preparation from Diethanolamine. YouTube. [Link]

-

Wang, Y., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (2010). ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). MORPHOLINE. atamankimya.com. [Link]

- US2777846A - Process of producing morpholine

Sources

- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]

- 12. DE2758769A1 - Gas phase morpholine prodn. - from di:ethylene glycol and ammonia over mixed metal hydrogenation catalyst - Google Patents [patents.google.com]

- 13. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]

- 16. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]

- 17. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]

- 18. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Morpholine synthesis [organic-chemistry.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

The Compass of Computation: A Technical Guide to Modeling the Interactions of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Static Image – A Dynamic Approach to Molecular Interaction

In the intricate dance of drug discovery, understanding the precise interactions between a potential therapeutic agent and its biological target is paramount. This guide moves beyond simplistic, static representations of molecular binding. We will embark on a comprehensive exploration of the theoretical modeling of (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine, a versatile morpholine derivative with significant therapeutic potential, particularly in the realm of neurological disorders.[1][2] This document is not a rigid protocol but a strategic framework, designed to empower researchers to make informed decisions in their computational investigations. We will delve into the "why" behind each methodological choice, fostering a deeper understanding of how to harness computational tools to generate robust, reliable, and ultimately, translatable insights.

Foundational Principles: Deconstructing this compound and Its Therapeutic Landscape

This compound belongs to the morpholine class of heterocyclic compounds, a scaffold frequently employed in medicinal chemistry due to its favorable physicochemical and metabolic properties.[3] The inherent structural features of the morpholine ring, including the presence of both a nitrogen and an oxygen atom, grant it a unique profile of hydrophilicity and lipophilicity, which can enhance blood-brain barrier permeability—a critical attribute for central nervous system (CNS) drug candidates.[4][5][6]

Research has highlighted the potential of morpholine derivatives in targeting enzymes implicated in neurodegenerative diseases, such as Alzheimer's and Parkinson's.[4][7] Key molecular targets include cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B).[7][8] For the purpose of this guide, we will focus our theoretical modeling workflow on Human Acetylcholinesterase (AChE) , a well-validated target in Alzheimer's disease therapy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₆N₂O | [9] |

| Molecular Weight | 262.39 g/mol | [9] |

| CAS Number | 147465-50-7 | [9] |

| Predicted LogP | 2.5 - 3.5 | (Varies by prediction algorithm) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 3 | (Calculated) |

The Computational Gauntlet: A Step-by-Step Workflow for Modeling Ligand-Target Interactions

Our journey into the theoretical modeling of this compound with AChE will follow a multi-tiered approach, progressively increasing in computational complexity and depth of insight. This workflow is designed to be self-validating, with each step building upon the confidence of the previous one.

Caption: A multi-phase computational workflow for modeling ligand-target interactions.

Phase 1: Preparation and Initial Assessment

This initial phase lays the critical groundwork for all subsequent, more computationally intensive investigations. The principle of "garbage in, garbage out" is particularly pertinent here; meticulous preparation is non-negotiable.

Experimental Protocol 1: Target and Ligand Preparation

-

Target Acquisition and Preparation:

-

Objective: To obtain a high-quality, biologically relevant structure of Human Acetylcholinesterase.

-

Procedure:

-

Download the crystal structure of hAChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7, which is a human AChE in complex with an inhibitor.

-

Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or open-source alternatives like PyMOL with AutoDock Tools), remove all non-essential molecules, including water, co-solvents, and the original ligand.

-

Inspect the protein for missing residues or loops. If present, these should be modeled using tools like MODELLER or the protein preparation utilities within commercial software packages.

-

Assign protonation states to ionizable residues at a physiological pH of 7.4. This is a critical step as it directly influences the electrostatic interactions.

-

Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to maintain the overall fold.

-

-

-

Ligand Preparation:

-

Objective: To generate a low-energy, 3D conformation of this compound with correct protonation and stereochemistry.

-

Procedure:

-

Obtain the 2D structure of the ligand, for instance, from PubChem (CID: 10445434).

-

Convert the 2D structure to a 3D conformation using a tool like RDKit or Open Babel.

-

Generate multiple low-energy conformers to ensure a comprehensive search of the conformational space.

-

Assign protonation states at pH 7.4. The diethylamine and morpholine nitrogen atoms are likely to be protonated.

-

Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94s or OPLS3e) or a semi-empirical quantum mechanical method.

-

-

Experimental Protocol 2: Molecular Docking

-

Objective: To predict the preferred binding orientation (pose) of the ligand within the AChE active site and to obtain a preliminary estimate of the binding affinity.

-

Causality: Molecular docking algorithms explore the conformational space of the ligand within the binding pocket, scoring different poses based on a simplified energy function. This allows for the rapid screening of many potential binding modes.

-

Procedure:

-

Binding Site Definition: Define the binding site of AChE. This is typically done by creating a grid box centered on the catalytic triad (Ser203, His447, Glu334) and encompassing the entire active site gorge.

-

Docking Execution: Use a validated docking program such as AutoDock Vina, Glide, or GOLD. It is advisable to perform docking with multiple algorithms or scoring functions to assess the robustness of the predicted pose.

-

Pose Analysis: Analyze the top-scoring poses. A successful pose should exhibit chemically sensible interactions with key active site residues. For AChE, important interactions often involve the catalytic triad, the peripheral anionic site (PAS), and the acyl pocket. Pay close attention to hydrogen bonds, hydrophobic interactions, and potential pi-pi stacking with aromatic residues like Trp86 and Tyr337.

-

Phase 2: Dynamic Refinement and Energetic Analysis

While molecular docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to observe the behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

Experimental Protocol 3: Molecular Dynamics Simulations

-

Objective: To assess the stability of the docked pose and to explore the conformational landscape of the ligand-protein complex in a simulated physiological environment.

-

Causality: MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of their movements over time. This provides a more realistic representation of the binding event than static docking.

-

Procedure:

-

System Setup:

-

Take the most promising docked pose from the previous step.

-

Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

Parameterize the ligand using a force field compatible with the protein force field (e.g., GAFF for AMBER).

-

-

Equilibration:

-

Perform a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to the target temperature (e.g., 300 K) and pressure (1 atm) while restraining the protein and ligand. Finally, the restraints are gradually released.

-

-

Production Run:

-

Run the simulation for a sufficient length of time to allow for the system to reach equilibrium and for the ligand to explore its local conformational space. For routine stability checks, 100 nanoseconds is a common starting point, though longer simulations may be necessary for more complex systems.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the simulation and the binding pose. A stable ligand RMSD suggests a persistent binding mode.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein over the course of the simulation.

-

-

Caption: A streamlined workflow for performing and analyzing molecular dynamics simulations.

Experimental Protocol 4: Binding Free Energy Calculations

-

Objective: To obtain a more accurate estimate of the binding affinity than that provided by docking scores.

-